molecular formula C17H20BrNO2 B1358086 Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate CAS No. 494799-22-3

Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate

Cat. No.: B1358086
CAS No.: 494799-22-3
M. Wt: 350.2 g/mol
InChI Key: HJBAPIANSROCOV-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a bromine atom, a cyclohexyl group, and a methyl ester functional group, making it a versatile molecule for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, this compound may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating their activity and influencing cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . Additionally, this compound may affect cellular metabolism by altering the activity of metabolic enzymes and influencing the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, indole derivatives are known to inhibit the activity of enzymes involved in the synthesis of prostaglandins, thereby reducing inflammation . Additionally, this compound may modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in changes in cellular function, such as alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and anti-cancer activities . At high doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, indole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, indole derivatives can be transported across cell membranes by organic anion transporters . Additionally, this compound may bind to plasma proteins, affecting its distribution and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. Indole derivatives can be localized to specific cellular compartments, such as the nucleus and mitochondria . This localization can affect their activity and function, as they may interact with specific biomolecules within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine

    Substitution: Amines, thiols, palladium catalysts

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Ester Hydrolysis: Aqueous acid or base

Major Products Formed

    Substitution: Various substituted indole derivatives

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Hydrolysis: Carboxylic acids

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and may confer specific properties that are advantageous for certain applications .

Properties

IUPAC Name

methyl 2-bromo-3-cyclohexyl-1-methylindole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c1-19-14-10-12(17(20)21-2)8-9-13(14)15(16(19)18)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBAPIANSROCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)OC)C(=C1Br)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619222
Record name Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494799-22-3
Record name Methyl 2-bromo-3-cyclohexyl-1-methyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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